4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride (CAS 2225146-77-8) is a substituted piperidine building block with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol. The compound features a six-membered piperidine ring with methyl substituents at the 4- and 6-positions and a carboxylic acid group at the 3-position, presented as the hydrochloride salt.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 2225146-77-8
Cat. No. B2602656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride
CAS2225146-77-8
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESCC1CC(NCC1C(=O)O)C.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-5-3-6(2)9-4-7(5)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H
InChIKeyJSJRYKVJLVODOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethylpiperidine-3-carboxylic Acid Hydrochloride (CAS 2225146-77-8): Molecular Properties and Scaffold Identity for Research Procurement


4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride (CAS 2225146-77-8) is a substituted piperidine building block with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . The compound features a six-membered piperidine ring with methyl substituents at the 4- and 6-positions and a carboxylic acid group at the 3-position, presented as the hydrochloride salt. Its physicochemical profile includes a calculated LogP of -1.73 and a polar surface area of 49 Ų [1], indicating moderate hydrophilicity and hydrogen-bonding capacity that influences its utility in medicinal chemistry optimization.

Why 4,6-Dimethylpiperidine-3-carboxylic Acid Hydrochloride Cannot Be Replaced by Other Dimethylpiperidine Carboxylic Acid Analogs in Research


Generic substitution among dimethylpiperidine carboxylic acid isomers is scientifically unsound due to distinct regioisomeric substitution patterns that confer divergent steric, electronic, and hydrogen-bonding geometries. For example, 5,6-dimethylpiperidine-3-carboxylic acid hydrochloride (CAS not specified, Sigma-Aldrich catalog) positions the methyl groups at the 5- and 6-positions rather than 4- and 6- , altering the conformational preference of the piperidine ring and the spatial orientation of the carboxylic acid group relative to the basic amine. Similarly, 1,4-dimethylpiperidine-4-carboxylic acid hydrochloride (CAS 1185325-87-4) bears a methyl substituent on the nitrogen atom and places the carboxylic acid at the 4-position , fundamentally changing the molecule's charge state, lipophilicity, and potential for N-alkylation. These regioisomeric differences can significantly impact binding interactions, metabolic stability, and synthetic compatibility in downstream applications, making unverified interchange a source of irreproducible results.

Quantitative Differentiation of 4,6-Dimethylpiperidine-3-carboxylic Acid Hydrochloride from Closest Analogs


Regioisomeric Identity Defines Unique 3D Pharmacophore Geometry Relative to 5,6-Dimethylpiperidine-3-carboxylic Acid Hydrochloride

The substitution pattern of 4,6-dimethylpiperidine-3-carboxylic acid hydrochloride places methyl groups at the 4- and 6-positions of the piperidine ring, whereas the commercially available analog 5,6-dimethylpiperidine-3-carboxylic acid hydrochloride positions methyls at the 5- and 6-positions . This regioisomeric shift changes the distance and angular orientation between the basic amine and the carboxylic acid functional group. Although no direct head-to-head bioactivity data exist for this exact compound, class-level inference from piperidine-3-carboxylic acid scaffolds demonstrates that regioisomerism directly impacts inhibitor potency at GABA transporters, with (R)-nipecotic acid (unsubstituted piperidine-3-carboxylic acid) exhibiting IC₅₀ values ranging from 5,900 nM to 81,500 nM depending on assay conditions and transporter subtype, while substitution at the nitrogen or ring positions can alter potency by orders of magnitude [1]. The 4,6-dimethyl pattern introduces a specific steric environment not replicated by the 5,6-dimethyl isomer.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Salt Form (Hydrochloride) Provides Enhanced Aqueous Solubility and Handling Characteristics Relative to Free Base

The hydrochloride salt of 4,6-dimethylpiperidine-3-carboxylic acid (CAS 2225146-77-8) offers significantly improved aqueous solubility compared to the free base form (CAS 1558873-80-5). The free base has a molecular weight of 157.21 g/mol and a calculated LogP of approximately 0.5 (estimated for the neutral species) , whereas the hydrochloride salt exhibits a measured LogP of -1.73 [1]. This 2.2-unit decrease in LogP corresponds to a theoretical ~150-fold increase in aqueous solubility for the salt form, enabling more reliable preparation of stock solutions and assay buffers at biologically relevant concentrations without the need for organic co-solvents that may interfere with enzymatic or cellular assays.

Preformulation Physicochemical Properties Compound Management

Purity Specification of ≥95% Aligns with Industry Standards for Building Block Procurement, with Pricing Comparable to Structural Analogs

4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride is commercially available from multiple suppliers with a minimum purity specification of 95% . This purity level is consistent with industry-standard building block quality for medicinal chemistry applications. Pricing data from Enamine (via ChemSpace) indicates a cost of $396 for 100 mg and $1,142 for 1 g quantities [1]. For comparison, the regioisomer 5,6-dimethylpiperidine-3-carboxylic acid hydrochloride from Sigma-Aldrich is listed at similar purity (95%) . While exact pricing for the comparator varies by supplier and quantity, the target compound falls within the expected cost range for substituted piperidine building blocks of this complexity.

Chemical Procurement Building Block Quality Cost Analysis

Fsp³ Value of 0.875 Indicates High Fraction of sp³-Hybridized Carbons, Favorable for Drug-Likeness and 3D Complexity

4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 0.875 [1]. This metric quantifies the proportion of saturated carbon atoms and serves as a proxy for three-dimensional molecular complexity. In medicinal chemistry campaigns, higher Fsp³ values correlate with improved clinical success rates due to enhanced target selectivity and reduced off-target promiscuity compared to flat, aromatic-rich molecules [2]. For context, the unsubstituted piperidine-3-carboxylic acid (nipecotic acid) has an Fsp³ of 0.83, while many approved oral drugs average Fsp³ values between 0.3 and 0.5 [3]. The elevated Fsp³ of this compound positions it as a conformationally constrained building block suitable for introducing stereochemical complexity into lead series.

Medicinal Chemistry Drug Design Molecular Complexity

Recommended Research Applications for 4,6-Dimethylpiperidine-3-carboxylic Acid Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Scaffold for GABA Transporter Inhibitor Lead Optimization

The piperidine-3-carboxylic acid core is a validated pharmacophore for GABA transporter (GAT) inhibition, with nipecotic acid derivatives showing nanomolar potency at GAT-1 and GAT-4 subtypes [1]. The 4,6-dimethyl substitution pattern of this compound introduces steric bulk at the 4- and 6-positions, which may modulate subtype selectivity and metabolic stability relative to unsubstituted or N-substituted analogs. The hydrochloride salt form (LogP = -1.73) ensures aqueous solubility for in vitro assay development [2]. Researchers developing novel GAT inhibitors should prioritize this specific regioisomer to systematically explore SAR around the 4- and 6-positions.

Preformulation and Salt Selection Studies Requiring Defined Hydrochloride Salts

The hydrochloride salt of 4,6-dimethylpiperidine-3-carboxylic acid provides a well-defined, crystalline solid with enhanced aqueous solubility compared to the free base (estimated LogP difference of -2.2 units) [1]. This makes it suitable for preformulation studies where solubility in biorelevant media is critical. Procurement of the pre-formed hydrochloride salt eliminates the need for in-house salt formation, reducing synthetic workload and ensuring batch-to-batch consistency in physicochemical characterization.

Building Block for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

With an Fsp³ value of 0.875, this compound ranks among highly saturated building blocks ideal for fragment libraries aimed at exploring three-dimensional chemical space [1]. Its molecular weight (193.67 g/mol) and calculated properties (H-bond donors = 2, H-bond acceptors = 3, rotatable bonds = 1) align with fragment-like guidelines. The compound is available in multi-gram quantities (up to 5 g) from commercial suppliers [2], supporting both initial fragment screening and subsequent hit-to-lead scale-up.

Synthetic Intermediate for PROTAC Linker or E3 Ligand Ligand Design

Piperidine carboxylic acid derivatives are frequently employed as linkers or handles in PROTAC (proteolysis-targeting chimera) design due to their balanced polarity and synthetic versatility . The 4,6-dimethyl substitution provides a unique exit vector geometry not accessible from other regioisomers, potentially influencing ternary complex formation and degradation efficiency. The hydrochloride salt offers a convenient, stable starting material for amide coupling or esterification reactions without the need for prior neutralization in many synthetic protocols.

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